molecular formula C15H7Cl2N3O B13122790 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine CAS No. 2102042-41-9

2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine

Cat. No.: B13122790
CAS No.: 2102042-41-9
M. Wt: 316.1 g/mol
InChI Key: JRKOKQRGGOTRKQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with dichloro and dibenzo[b,d]furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine typically involves the reaction of dibenzo[b,d]furan with chlorinated triazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is unique due to the combination of the triazine ring and the dibenzo[b,d]furan moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research .

Properties

CAS No.

2102042-41-9

Molecular Formula

C15H7Cl2N3O

Molecular Weight

316.1 g/mol

IUPAC Name

2,4-dichloro-6-dibenzofuran-3-yl-1,3,5-triazine

InChI

InChI=1S/C15H7Cl2N3O/c16-14-18-13(19-15(17)20-14)8-5-6-10-9-3-1-2-4-11(9)21-12(10)7-8/h1-7H

InChI Key

JRKOKQRGGOTRKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=NC(=NC(=N4)Cl)Cl

Origin of Product

United States

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